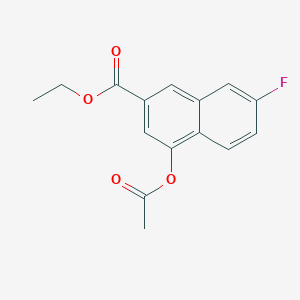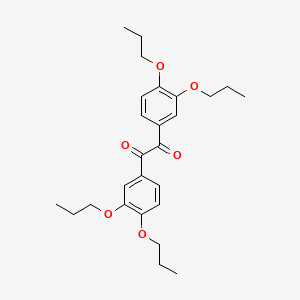
Bis(3,4-dipropoxyphenyl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3,4-dipropoxyphenyl)ethane-1,2-dione is an organic compound belonging to the class of α-dicarbonyl compounds These compounds are characterized by the presence of two carbonyl groups (C=O) on adjacent carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,4-dipropoxyphenyl)ethane-1,2-dione typically involves the condensation of 3,4-dipropoxybenzaldehyde with an appropriate reagent to form the desired diketone. One common method is the benzoin condensation, which involves the use of cyanide ions as a catalyst. The reaction conditions usually require a solvent such as ethanol or methanol and a controlled temperature to ensure the formation of the diketone.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic systems and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Bis(3,4-dipropoxyphenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols or hydrocarbons.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed:
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols or hydrocarbons.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Bis(3,4-dipropoxyphenyl)ethane-1,2-dione has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein cross-linking.
Industry: It is utilized in the production of materials with specific optical and electronic properties, such as photoconductive materials and display technologies
Mechanism of Action
The mechanism of action of Bis(3,4-dipropoxyphenyl)ethane-1,2-dione involves its interaction with molecular targets through its carbonyl groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of enzyme activity or the formation of cross-linked protein structures. The compound’s ability to undergo various chemical reactions also allows it to participate in complex biochemical pathways .
Comparison with Similar Compounds
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: This compound has similar structural features but with methoxy groups instead of propoxy groups.
1,2-Bis(diphenylphosphino)ethane: Although structurally different, it shares some chemical reactivity due to the presence of phosphorus atoms.
Uniqueness: Bis(3,4-dipropoxyphenyl)ethane-1,2-dione is unique due to its specific propoxy substituents, which can influence its solubility, reactivity, and interaction with other molecules. These properties make it particularly valuable in applications requiring specific chemical and physical characteristics .
Properties
CAS No. |
138145-22-9 |
|---|---|
Molecular Formula |
C26H34O6 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
1,2-bis(3,4-dipropoxyphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C26H34O6/c1-5-13-29-21-11-9-19(17-23(21)31-15-7-3)25(27)26(28)20-10-12-22(30-14-6-2)24(18-20)32-16-8-4/h9-12,17-18H,5-8,13-16H2,1-4H3 |
InChI Key |
XXYMFKRCNGLRMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)C(=O)C2=CC(=C(C=C2)OCCC)OCCC)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, trimethyl[(trifluoromethyl)thio]-](/img/structure/B14282103.png)
![2-[(6-Hydroperoxy-6-oxohexyl)carbamoyl]benzoic acid](/img/structure/B14282109.png)
![N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine](/img/structure/B14282116.png)
![6-[6-(4-Fluorophenyl)-4-phenylpyridin-2-yl]oxyhexanoic acid](/img/structure/B14282117.png)
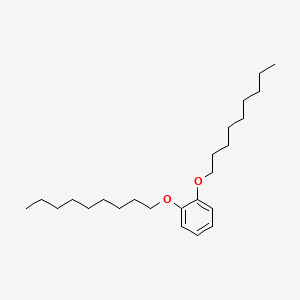

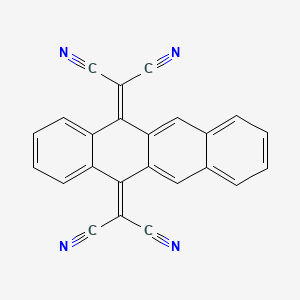
![N-[2-(2-Bromo-3-methoxy-3-phenylpropanoyl)phenyl]acetamide](/img/structure/B14282129.png)
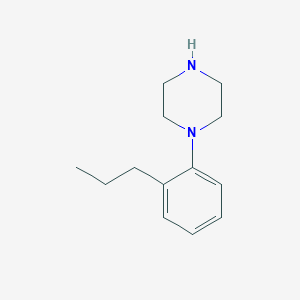
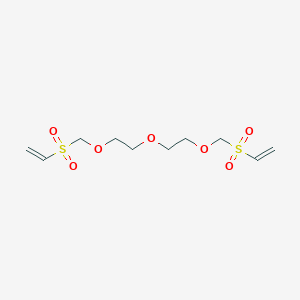
![Bis[(oxiran-2-yl)methyl] pentanedioate](/img/structure/B14282145.png)

![Benzoic acid, 2-[(2-carboxyethyl)amino]-3,5-dichloro-](/img/structure/B14282152.png)
